molecular formula C11H9N5S B15119319 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine CAS No. 91348-16-2

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine

Katalognummer: B15119319
CAS-Nummer: 91348-16-2
Molekulargewicht: 243.29 g/mol
InChI-Schlüssel: YKLRWNKTMVBHDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine is a heterocyclic compound that features a purine ring system substituted with a pyridin-3-ylmethyl sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine typically involves the alkylation of a purine derivative with a pyridin-3-ylmethyl sulfanyl group. One common method involves the reaction of 6-chloropurine with pyridin-3-ylmethanethiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyridine ring or the purine ring using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring, particularly at the 6-position if other substituents are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine or purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The pyridine and purine rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. The sulfanyl group can also modulate the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-methyl-4-sulfanylfuro[3,4-с]pyridin-3(1H)-one: Similar in having a sulfanyl group attached to a heterocyclic ring.

    2-thio-containing pyrimidines: Share the presence of a sulfur atom in the heterocyclic structure.

Uniqueness

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine is unique due to the combination of a purine ring with a pyridin-3-ylmethyl sulfanyl group. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for designing new compounds with specific biological activities .

Eigenschaften

CAS-Nummer

91348-16-2

Molekularformel

C11H9N5S

Molekulargewicht

243.29 g/mol

IUPAC-Name

6-(pyridin-3-ylmethylsulfanyl)-7H-purine

InChI

InChI=1S/C11H9N5S/c1-2-8(4-12-3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16)

InChI-Schlüssel

YKLRWNKTMVBHDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CSC2=NC=NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.